DL-gamma-Benzamido-delta-oxo-4-morpholinevaleric acid
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Overview
Description
Preparation Methods
The synthesis of DL-gamma-Benzamido-delta-oxo-4-morpholinevaleric acid involves several steps. One common method includes the reaction of 4-morpholinevaleric acid with benzoyl chloride in the presence of a base to form the benzamido derivative. This is followed by oxidation to introduce the delta-oxo group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
DL-gamma-Benzamido-delta-oxo-4-morpholinevaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the delta-oxo group to a hydroxyl group.
Substitution: The benzamido group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
DL-gamma-Benzamido-delta-oxo-4-morpholinevaleric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of DL-gamma-Benzamido-delta-oxo-4-morpholinevaleric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
DL-gamma-Benzamido-delta-oxo-4-morpholinevaleric acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide: . These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
CAS No. |
6460-75-9 |
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Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
4-benzamido-5-morpholin-4-yl-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20N2O5/c19-14(20)7-6-13(16(22)18-8-10-23-11-9-18)17-15(21)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,21)(H,19,20) |
InChI Key |
CZIUKWBNWPLOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(CCC(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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